(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(4-FLUOROPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(4-FLUOROPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring is formed by the condensation of a thioamide with a haloketone under basic conditions.
Coupling of the Rings: The final step involves coupling the isoquinoline and thiazole rings through a methylene bridge, which can be achieved using a Wittig reaction or a similar condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the isoquinoline ring, converting it to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Various substituted derivatives depending on the functional groups introduced
Scientific Research Applications
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(4-FLUOROPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs.
Industrial Applications: It can be used as a precursor for synthesizing other biologically active thiazole derivatives, which have applications in various industries, including pharmaceuticals and agriculture.
Mechanism of Action
The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(4-FLUOROPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathway Modulation: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects in cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(4-CHLOROPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE: Similar structure but with a chlorine atom instead of fluorine.
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(4-FLUOROPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C19H15FN2OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H15FN2OS/c20-16-7-5-13(6-8-16)11-17-18(23)21-19(24-17)22-10-9-14-3-1-2-4-15(14)12-22/h1-8,11H,9-10,12H2/b17-11- |
InChI Key |
ZTARAXXAOGIPIU-BOPFTXTBSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=C(C=C4)F)/S3 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=C(C=C4)F)S3 |
Origin of Product |
United States |
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